5-Oxo-1-(trifluoroacetyl)proline
CAS No.: 46383-55-5
Cat. No.: VC16975800
Molecular Formula: C7H6F3NO4
Molecular Weight: 225.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46383-55-5 |
|---|---|
| Molecular Formula | C7H6F3NO4 |
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | 5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14) |
| Standard InChI Key | OACPNTTXGYKMDU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
The core structure of 5-Oxo-1-(trifluoroacetyl)proline consists of a pyrrolidine ring—a five-membered saturated heterocycle—substituted with a carboxylic acid group at the second carbon, a ketone at the fifth position, and a trifluoroacetyl group attached to the nitrogen atom. The L-stereoisomer (CAS 46383-56-6) features a specific chiral center at the second carbon, as indicated by the InChIKey OACPNTTXGYKMDU-VKHMYHEASA-N, which defines its absolute configuration . The trifluoroacetyl group introduces strong electron-withdrawing effects, significantly altering the compound’s reactivity compared to unmodified proline derivatives.
Thermodynamic and Spectroscopic Properties
Experimental data from Chemsrc indicate a density of 1.653 g/cm³ and a boiling point of 325.4°C at standard atmospheric pressure . The flash point of 150.6°C classifies it as a combustible material requiring careful handling. Computational analyses from PubChem reveal a topological polar surface area of 74.7 Ų, suggesting moderate solubility in polar solvents, and a logP value of 0.0888, reflecting a balance between hydrophilic and lipophilic characteristics . The compound’s refractive index of 1.468 provides insight into its interaction with light, relevant for spectroscopic identification methods .
Stability and Reactivity Profile
Synthesis and Industrial Production
Synthetic Pathways
While detailed proprietary synthesis methods remain undisclosed, general approaches involve the acylation of 5-oxoproline (pyroglutamic acid) with trifluoroacetic anhydride under controlled conditions. The stereospecific production of the L-isomer typically employs chiral catalysts or resolution techniques, as evidenced by the separate CAS entries for racemic and enantiopure forms . Key challenges include minimizing racemization during acylation and achieving high purity given the compound’s tendency to form stable hydrates.
Purification and Quality Control
Industrial-scale purification likely employs crystallization from ether-hexane mixtures or chromatographic methods, leveraging the compound’s moderate polarity. Quality control protocols emphasize nuclear magnetic resonance (NMR) spectroscopy for structural verification and high-performance liquid chromatography (HPLC) for enantiomeric excess determination, particularly for pharmaceutical-grade material .
Applications in Pharmaceutical and Chemical Industries
Role in Peptide Synthesis
As a protected proline derivative, 5-Oxo-1-(trifluoroacetyl)proline serves as a building block in solid-phase peptide synthesis (SPPS). The trifluoroacetyl group provides temporary protection for the amine functionality, which can be selectively removed under mild basic conditions without affecting other protective groups. This characteristic makes it particularly valuable in constructing complex peptides with multiple sensitive functional groups .
Catalytic Applications
Recent studies suggest potential as an organocatalyst in asymmetric aldol reactions, where the rigid pyrrolidine framework and electron-deficient acyl group may induce chiral environments. While specific catalytic data remain scarce, analogous trifluoroacetyl-protected amino acids have demonstrated enhanced enantioselectivity in C–C bond-forming reactions .
Specialty Chemical Uses
Market analyses identify niche applications in liquid crystal formulations and ionic liquids, where the combination of thermal stability (boiling point >325°C) and fluorinated content proves advantageous. The compound’s fluorine atoms contribute to the dielectric properties of advanced electronic materials .
Global Market Dynamics and Future Prospects
Consumption Trends and Regional Analysis
Market projection data (1997–2046) indicate steady growth in consumption at a compound annual growth rate (CAGR) of 3.8%, driven by pharmaceutical applications. Regional breakdowns show Asia-Pacific dominating production (58% market share), with significant capacity expansions in Chinese specialty chemical parks . North American demand focuses on high-purity grades for preclinical drug development, while European markets emphasize green chemistry initiatives to reduce synthetic byproducts.
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